molecular formula C20H12FNO3 B2928891 2-[5-(4-Fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid CAS No. 634164-58-2

2-[5-(4-Fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid

Cat. No.: B2928891
CAS No.: 634164-58-2
M. Wt: 333.318
InChI Key: QNUJPPMEIZVUHQ-UHFFFAOYSA-N
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Description

2-[5-(4-Fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a furan ring, and a fluorophenyl group

Scientific Research Applications

2-[5-(4-Fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Industrial Applications: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation and cyclization reactions involving aniline derivatives and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the furan ring with the quinoline core, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the fluorophenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or aminated derivatives.

Mechanism of Action

The mechanism of action of 2-[5-(4-Fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes. Additionally, it can bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(4-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    2-[5-(4-Methylphenyl)furan-2-yl]quinoline-4-carboxylic acid: Similar structure but with a methyl group instead of fluorine.

    2-[5-(4-Nitrophenyl)furan-2-yl]quinoline-4-carboxylic acid: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 2-[5-(4-Fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid imparts unique electronic properties, enhancing its ability to interact with biological targets and improving its stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FNO3/c21-13-7-5-12(6-8-13)18-9-10-19(25-18)17-11-15(20(23)24)14-3-1-2-4-16(14)22-17/h1-11H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUJPPMEIZVUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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